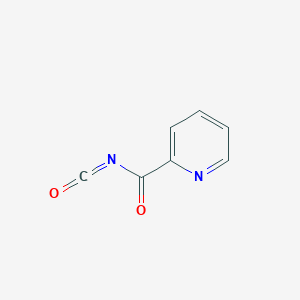

Pyridine-2-carbonyl isocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridine-2-carbonyl isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C7H4N2O2 and its molecular weight is 148.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Applications

1.1. Synthesis of Pyridine Derivatives

Pyridine-2-carbonyl isocyanate serves as a key intermediate in the synthesis of various substituted pyridines and quinolines. For instance, it can react with different nucleophiles to form polysubstituted pyridines through multicomponent synthesis methods. Recent studies have demonstrated the successful application of redox-neutral catalytic aza-Wittig reactions to generate complex pyridine structures from this isocyanate .

1.2. Reaction with Amines

The compound readily reacts with amines to form carbamates, which are important in the production of pharmaceuticals and agrochemicals. The reaction conditions can be optimized to yield high selectivity for desired products, showcasing its utility in medicinal chemistry .

Medicinal Chemistry Applications

2.1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For example, compounds synthesized from this isocyanate have shown activity against various cancer cell lines, highlighting its potential as a lead compound for drug development .

2.2. Development of Inhibitors

This compound has been utilized in the development of enzyme inhibitors, particularly those targeting kinases involved in cancer pathways. The ability to modify the pyridine ring allows for fine-tuning of biological activity and selectivity .

Case Studies

Environmental and Safety Considerations

While this compound has valuable applications, safety measures must be observed due to the inherent toxicity associated with isocyanates. Proper handling protocols are essential to minimize exposure risks during synthesis and application.

化学反応の分析

Nucleophilic Addition Reactions

Pyridine-2-carbonyl isocyanate reacts readily with nucleophiles such as amines, alcohols, and water:

With Amines

-

Forms substituted ureas via nucleophilic attack (e.g., reaction with aryl amines yields pyridylureas).

-

Example: Reaction with aniline produces N-phenyl-(pyridine-2-carbonyl)urea .

With Alcohols

Hydrolysis

-

Rapid reaction with water produces pyridine-2-carboxamide and CO₂ :

Pyridine 2 carbonyl isocyanate+H2O→Pyridine 2 carboxamide+CO2

Cycloaddition and Dimerization

The electron-deficient pyridine ring promotes cycloaddition and self-association:

[2+4] Dimerization

-

Forms a dipyridylurea dimer via cycloaddition under ambient conditions :

2Pyridine 2 carbonyl isocyanate→DipyridylureaReaction accelerated by atmospheric moisture (autocatalytic) .

Electrocyclization

-

In catalytic systems (e.g., phosphine oxides), participates in aza-Wittig/electrocyclization cascades to yield fused pyridines .

Urea-Catalyzed Imidization

-

With dianhydrides, forms poly(urethane-imide)s via urea intermediates under solvent-free conditions :

Isocyanate+DianhydrideH2OUreacatalysisImide

Metal-Catalyzed Decomposition

Table 1. Decomposition of pyridine-2-carbonyl carbamate under catalytic conditions

| Catalyst | Temp (°C) | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| ZnO | 220 | DOP | 92.5 | 89.4 |

| Cu₂O | 250 | Chlorobenzene | 95.8 | 86.2 |

Polymer Chemistry

Stability and Handling

特性

CAS番号 |

179911-73-0 |

|---|---|

分子式 |

C7H4N2O2 |

分子量 |

148.12 g/mol |

IUPAC名 |

pyridine-2-carbonyl isocyanate |

InChI |

InChI=1S/C7H4N2O2/c10-5-9-7(11)6-3-1-2-4-8-6/h1-4H |

InChIキー |

DHCSEDVCGYEIDB-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C(=O)N=C=O |

正規SMILES |

C1=CC=NC(=C1)C(=O)N=C=O |

同義語 |

2-Pyridinecarbonylisocyanate(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。